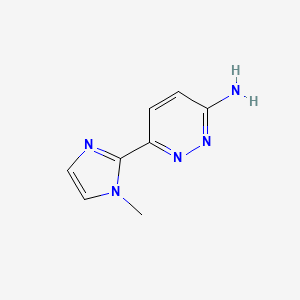![molecular formula C13H23NO2 B13563616 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/no-structure.png)
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4-Dioxaspiro[45]decan-8-yl)piperidine is an organic compound characterized by a spirocyclic structure, which includes a piperidine ring fused to a 1,4-dioxaspirodecane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine typically involves the condensation of piperidine with 1,4-dioxaspiro[4.5]decan-8-one. The reaction is usually carried out under acidic conditions to facilitate the formation of the spirocyclic structure. Common reagents used in this synthesis include piperidine, 1,4-dioxaspiro[4.5]decan-8-one, and an acid catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures.
Wirkmechanismus
The mechanism of action of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The piperidine ring may interact with neurotransmitter receptors or enzymes, while the spirocyclic structure may influence the compound’s binding affinity and selectivity. Further research is needed to elucidate the precise molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine.
1,4-Dioxaspiro[4.5]decan-8-ol: Another related compound with a hydroxyl group instead of a piperidine ring.
Piperidin-4-one Ethylene Ketal: A derivative formed from the condensation of cyclohexanone.
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of a piperidine ring with a 1,4-dioxaspirodecane moiety makes it a valuable compound for various research applications, particularly in the synthesis of novel spirocyclic molecules.
Eigenschaften
Molekularformel |
C13H23NO2 |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine |
InChI |
InChI=1S/C13H23NO2/c1-5-13(15-9-10-16-13)6-2-11(1)12-3-7-14-8-4-12/h11-12,14H,1-10H2 |
InChI-Schlüssel |
SXAGJEZBUDGJTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C3CCNCC3)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



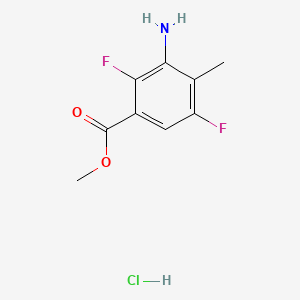
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
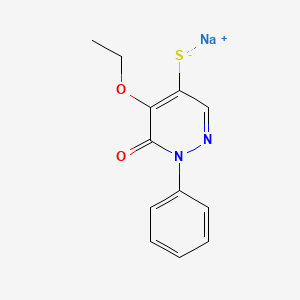
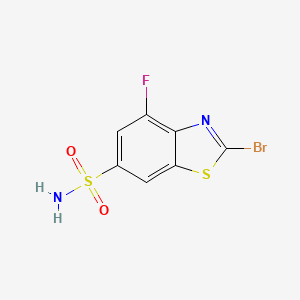
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)
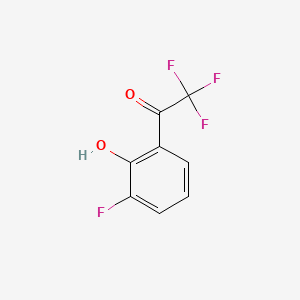

![2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}aceticacid,Mixtureofdiastereomers](/img/structure/B13563584.png)

